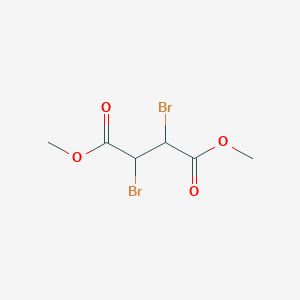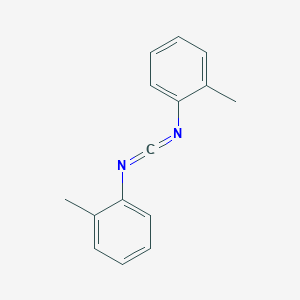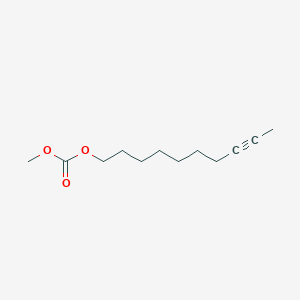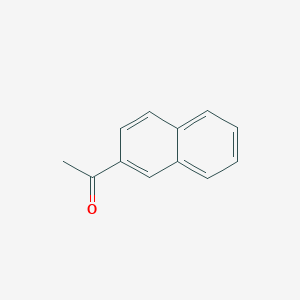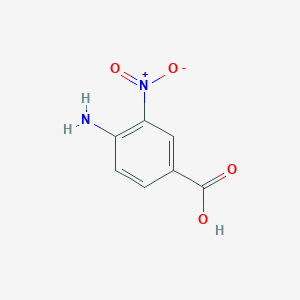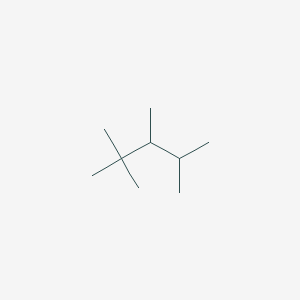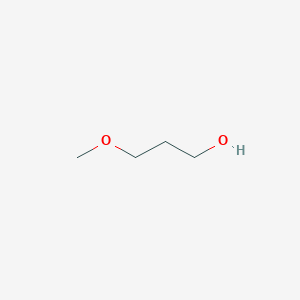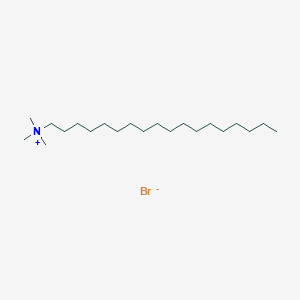
Trimethyloctadecylammonium bromide
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Trimethyloctadecylammoniumbromid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Tensid bei der Herstellung von Polyoxomolybdat-Tensid-Hybridschichtkristallen verwendet.
Industrie: Es wird bei der Formulierung von Detergenzien, Emulgatoren und Antistatika eingesetzt.
5. Wirkmechanismus
Trimethyloctadecylammoniumbromid übt seine Wirkungen hauptsächlich durch seine tensidartigen Eigenschaften aus. Die quaternäre Ammoniumgruppe interagiert mit den Lipiddoppelschichten von Zellmembranen, stört ihre Struktur und führt zur Zelllyse. Dieser Mechanismus ist besonders wirksam gegen Bakterienzellen und trägt zu seiner antibakteriellen Aktivität bei .
Ähnliche Verbindungen:
Cetyltrimethylammoniumbromid (CETAB): Ähnlich in der Struktur, aber mit einer kürzeren Alkylkette.
Dodecyltrimethylammoniumbromid (DTAB): Eine weitere quaternäre Ammoniumverbindung mit einer noch kürzeren Alkylkette.
Vergleich:
Alkylkettenlänge: Trimethyloctadecylammoniumbromid hat eine längere Alkylkette im Vergleich zu CETAB und DTAB, was seine tensidartigen Eigenschaften verbessert.
Antibakterielle Aktivität: Die längere Alkylkette trägt auch zu einer stärkeren antibakteriellen Aktivität im Vergleich zu seinen kürzerkettigen Gegenstücken bei.
Wirkmechanismus
Target of Action
Octadecyltrimethylammonium bromide, also known as Trimethyloctadecylammonium bromide or Steartrimonium Bromide, is primarily used as a surfactant . It has been found to inhibit dynamin, a large GTPase enzyme involved in the division of various cellular structures .
Mode of Action
The compound interacts with its targets by forming micelles, which are small droplets that can encapsulate other molecules. This property allows it to control the shape of nanoparticles in its presence . For instance, it has been shown to promote a change in the shape of gold nanoparticles from spherical to rod-like .
Biochemical Pathways
The primary biochemical pathway affected by Octadecyltrimethylammonium bromide is the endocytosis process, specifically receptor-mediated endocytosis . By inhibiting dynamin, it can potentially disrupt the formation of vesicles during endocytosis .
Result of Action
The primary result of Octadecyltrimethylammonium bromide’s action is the alteration of nanoparticle shapes . Additionally, it exhibits antibacterial activity against Staphylococcus aureus . In the context of eye health, it has been studied for its potential as a contact lens disinfectant due to its antibacterial effects .
Action Environment
The action of Octadecyltrimethylammonium bromide can be influenced by environmental factors. For instance, the presence of other surfactants can affect its ability to form micelles and thus influence its action . Furthermore, its stability and efficacy may be affected by factors such as temperature and pH.
Safety and Hazards
Trimethyloctadecylammonium bromide is classified as toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . It is also classified as Acute Tox. 4 Oral - Aquatic Acute 1 - Aquatic Chronic 1 - Eye Dam. 1 - Skin Irrit. 2 - Skin Sens. 1 .
Relevant Papers One relevant paper discusses the use of this compound in the fabrication of an electrochemical sensor for sensitive detection of tetrabromobisphenol A . Another paper discusses the thermal degradation of surfactants, including this compound .
Biochemische Analyse
Biochemical Properties
Octadecyltrimethylammonium bromide is known to interact with various biomolecules. It is used as a surfactant and has been shown to inhibit the activity of cyclase, an enzyme involved in the conversion of cholesterol to bile acid . It also interacts with copper chloride, which catalyzes the oxidation of organic compounds .
Cellular Effects
Octadecyltrimethylammonium bromide has significant effects on various types of cells and cellular processes. For instance, it has been used in a micelle-clay complex to exhibit antibacterial effects against bacterial eye pathogens . The complex abolished bacterial viability at 100 μg/mL within 45 minutes against Pseudomonas aeruginosa, Staphylococcus epidermidis, and Micrococcus luteus .
Molecular Mechanism
The molecular mechanism of Octadecyltrimethylammonium bromide involves its interaction with biomolecules at the molecular level. As a surfactant, it forms micelles in aqueous solutions, which can serve as templates for the synthesis of nanoparticles . This property allows it to control the shape and position of the localized surface plasmon resonance of the nanoparticles .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Octadecyltrimethylammonium bromide can change over time. For instance, it has been used in the seedless synthesis of gold nanoparticles, where its use leads to the formation of monodisperse gold nanorods with a larger aspect ratio .
Dosage Effects in Animal Models
While specific studies on the dosage effects of Octadecyltrimethylammonium bromide in animal models are limited, it has been shown to have potent antibacterial effects in vitro
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Trimethyloctadecylammonium bromide is typically synthesized through the quaternization of octadecylamine with methyl bromide. The reaction involves the following steps:
Starting Materials: Octadecylamine and methyl bromide.
Reaction Conditions: The reaction is carried out in an organic solvent such as ethanol or acetone at elevated temperatures.
Product Isolation: The product is then isolated by filtration and recrystallization.
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure consistent product quality and yield .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Trimethyloctadecylammoniumbromid unterliegt aufgrund des Vorhandenseins der quaternären Ammoniumgruppe hauptsächlich Substitutionsreaktionen. Es kann auch an Ionenaustauschreaktionen teilnehmen.
Häufige Reagenzien und Bedingungen:
Substitutionsreaktionen: Diese Reaktionen beinhalten typischerweise Nukleophile wie Hydroxidionen oder andere Anionen.
Ionenaustauschreaktionen: Diese Reaktionen treten in Gegenwart von Ionenaustauschharzen oder anderen ionischen Verbindungen auf.
Hauptsächlich gebildete Produkte:
Substitutionsreaktionen: Die Hauptprodukte sind die entsprechenden substituierten Ammoniumverbindungen.
Ionenaustauschreaktionen: Die Produkte hängen von den spezifischen Ionen ab, die am Austausch beteiligt sind.
Vergleich Mit ähnlichen Verbindungen
Cetyltrimethylammonium bromide (CTAB): Similar in structure but with a shorter alkyl chain.
Dodecyltrimethylammonium bromide (DTAB): Another quaternary ammonium compound with an even shorter alkyl chain.
Comparison:
Alkyl Chain Length: Trimethyloctadecylammonium bromide has a longer alkyl chain compared to CTAB and DTAB, which enhances its surfactant properties.
Antibacterial Activity: The longer alkyl chain also contributes to stronger antibacterial activity compared to its shorter-chain counterparts.
Eigenschaften
IUPAC Name |
trimethyl(octadecyl)azanium;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H46N.BrH/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(2,3)4;/h5-21H2,1-4H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZEMGTQCPRNXEG-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC[N+](C)(C)C.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H46BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
15461-40-2 (Parent) | |
| Record name | Steartrimonium bromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001120021 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID40883652 | |
| Record name | Octadecyltrimethylammonium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40883652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
392.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White hygroscopic powder; [Sigma-Aldrich MSDS] | |
| Record name | Octadecyltrimethylammonium bromide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/16219 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
1120-02-1 | |
| Record name | Octadecyltrimethylammonium bromide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1120-02-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Steartrimonium bromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001120021 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Octadecanaminium, N,N,N-trimethyl-, bromide (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Octadecyltrimethylammonium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40883652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Trimethyloctadecylammonium bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.995 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | STEARTRIMONIUM BROMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BPW1DD4IZ8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


